![molecular formula C11H15NSi B2956497 2-[4-(Trimethylsilyl)phenyl]acetonitrile CAS No. 17983-41-4](/img/structure/B2956497.png)

2-[4-(Trimethylsilyl)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

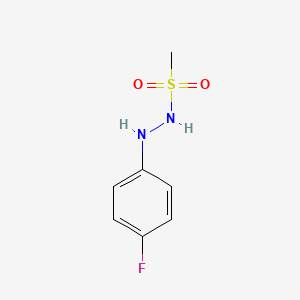

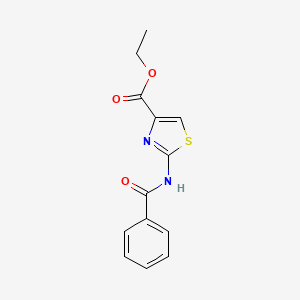

“2-[4-(Trimethylsilyl)phenyl]acetonitrile” is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a trimethylsilyl group attached to a phenyl group and an acetonitrile group . It contains a total of 28 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the resources, trimethylsilyl groups in general are known to be used as temporary protecting groups during chemical synthesis .Scientific Research Applications

Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : This compound is used in a concise synthesis process involving the reaction of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. These synthesized compounds can be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Formation of Thioethers : A method for the regioselective synthesis of thioether directly from phenyl N-sulfonamide utilizes trimethylsilyl iodide as a reducing agent in acetonitrile, offering a simple and metal-free process (Gondi, 2020).

Formation of 4,4'-Disubstituted 1,1'-Binaphthols : This is achieved through carbon-carbon bond insertion followed by an intramolecular aldol reaction and dehydration using benzyne derived from 2-(trimethylsilyl)phenyl triflate reacting with benzoylacetones in refluxing acetonitrile (Okuma et al., 2012).

Synthesis of Benzotriazoles : A facile synthesis of 1-alkyl benzotriazoles is achieved through azide-benzyne cycloaddition, using 2-(trimethylsilyl) phenyl triflate in acetonitrile, producing substituted benzotriazoles (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).

Synthesis of α-Glycosides : The compound is used in a process where phosphite derivative 1c in acetonitrile provides high glycosyl donor properties in the presence of catalytic amounts of trimethylsilyl trifluoromethanesulfonate (Martin & Schmidt, 1992).

Selective N-acetylation of Aromatic Amines : A method using acetonitrile as an acylating agent and in situ generated trimethylsilyl iodide as the catalyst under microwave heating conditions, selectively acetylates aromatic amines (Saikia, Hussain, Suri, & Pahari, 2016).

Safety and Hazards

Mechanism of Action

- The compound “2-[4-(Trimethylsilyl)phenyl]acetonitrile” has a CAS number of 17983-41-4 .

- Its molecular formula is C11H15NSi .

- The molecular weight of the compound is 189.33 .

- The predicted density of the compound is 0.94±0.1 g/cm3 .

- The boiling point of the compound is 127-129 °C (at 5 Torr pressure) .

Properties

IUPAC Name |

2-(4-trimethylsilylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCCFYHLEANLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)

![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)

![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)

oxidoazanium](/img/structure/B2956425.png)

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)